Chlorure de 4-(diméthylamino)benzoyle, chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

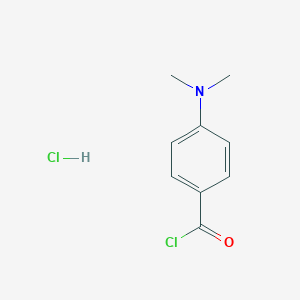

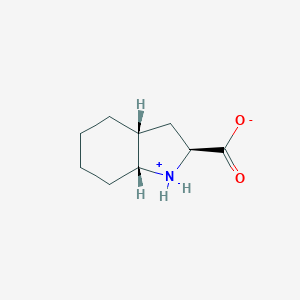

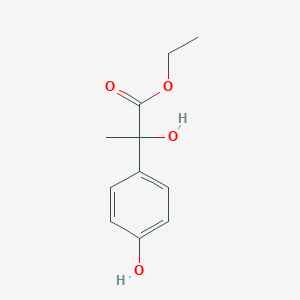

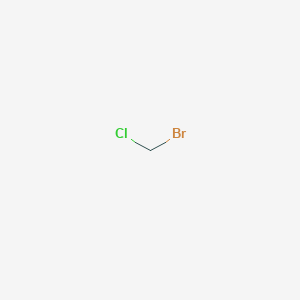

4-Dimethylaminobenzoyl chloride HCl is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Applications De Recherche Scientifique

4-Dimethylaminobenzoyl chloride HCl is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of amides and esters.

Biology: Used in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.

Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It is known to be used as a derivatization reagent in high-performance liquid chromatography (hplc) .

Mode of Action

As a derivatization reagent, it likely interacts with its targets (such as amino acids in HPLC analysis) to form derivatives that can be more easily detected or separated .

Result of Action

As a derivatization reagent, its primary function is likely to facilitate the detection or separation of other compounds in analytical chemistry applications .

Action Environment

The action, efficacy, and stability of 4-(Dimethylamino)benzoyl chloride hydrochloride can be influenced by environmental factors. It is reported to be very moisture sensitive , indicating that it may react or degrade in the presence of water or high humidity.

Analyse Biochimique

Biochemical Properties

4-(Dimethylamino)benzoyl chloride hydrochloride plays a crucial role in biochemical reactions, particularly in the derivatization of molecules for high-performance liquid chromatography (HPLC) analysis . This compound interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with amino groups. For instance, it can acylate lysine residues in proteins, thereby altering their structure and function. The interaction of 4-(Dimethylamino)benzoyl chloride hydrochloride with these biomolecules is essential for studying protein modifications and enzyme activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)benzoyl chloride hydrochloride can change over time due to its stability and degradation. This compound is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term studies have shown that 4-(Dimethylamino)benzoyl chloride hydrochloride can have sustained effects on cellular function, particularly in in vitro experiments. Its degradation over time can lead to a decrease in its biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Dimethylaminobenzoyl chloride HCl can be synthesized through the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the formation of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 4-Dimethylaminobenzoyl chloride HCl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Dimethylaminobenzoyl chloride HCl undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(dimethylamino)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts in the presence of a base to form esters.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

4-(Dimethylamino)benzoic acid: Formed from hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoyl chloride: Lacks the dimethylamino group, making it less reactive.

4-Methoxybenzoyl chloride: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.

4-Nitrobenzoyl chloride: Contains a nitro group, making it more reactive towards nucleophiles.

Uniqueness

4-Dimethylaminobenzoyl chloride HCl is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for a wide range of chemical transformations. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Propriétés

IUPAC Name |

4-(dimethylamino)benzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWGJAWIMCXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622053 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149898-87-3 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)